3-(3-chlorophenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-THIENYLMETHYL)AMINE is a complex heterocyclic compound that features a unique combination of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-THIENYLMETHYL)AMINE involves multiple stepsThe reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-THIENYLMETHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-THIENYLMETHYL)AMINE involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other kinase inhibitors such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share structural similarities but differ in their specific substituents and biological activities. N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-THIENYLMETHYL)AMINE is unique due to its specific combination of sulfonyl and thienylmethyl groups, which contribute to its distinct biological activity .
Properties
Molecular Formula |
C18H12ClN5O2S3 |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C18H12ClN5O2S3/c19-11-3-1-5-13(9-11)29(25,26)18-17-21-16(20-10-12-4-2-7-27-12)15-14(6-8-28-15)24(17)23-22-18/h1-9H,10H2,(H,20,21) |
InChI Key |
RNXSHTHFCLDSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 |
Origin of Product |
United States |
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